molecular formula C17H23N7O3 B12218708 (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B12218708
M. Wt: 373.4 g/mol
InChI Key: PKZVHFUKGSHGIZ-UHFFFAOYSA-N
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Description

(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a triazine ring, a piperazine ring, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled temperature and pH conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the triazine intermediate reacts with piperazine in the presence of a suitable base.

    Incorporation of the Furan Ring: The final step involves the coupling of the furan ring to the piperazine-triazine intermediate using a Friedel-Crafts acylation reaction, typically employing a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group on the triazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrotriazines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular pathways such as DNA replication or protein synthesis, leading to its potential therapeutic effects.

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H23N7O3/c18-16-19-14(20-17(21-16)24-7-10-26-11-8-24)12-22-3-5-23(6-4-22)15(25)13-2-1-9-27-13/h1-2,9H,3-8,10-12H2,(H2,18,19,20,21)

InChI Key

PKZVHFUKGSHGIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C(=O)C4=CC=CO4

Origin of Product

United States

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